molecular formula C17H18N2O4S B2398801 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922554-59-4

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2398801
CAS RN: 922554-59-4
M. Wt: 346.4
InChI Key: PHPATIPYHPVWBS-UHFFFAOYSA-N
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Description

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Novel benzimidazole-tethered oxazepine heterocyclic hybrids, which include structures related to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide, have been synthesized. These compounds show potential in nonlinear optical (NLO) applications due to their significant hyperpolarizability, indicating their utility in photonics and optoelectronics. The molecular structures and charge distributions of these compounds were thoroughly analyzed using X-ray diffraction and DFT studies, providing insights into their electronic properties and reactivity profiles (Almansour et al., 2016).

Reactivity and Synthesis Pathways

  • The compound class shows unique reactivity, as demonstrated by a rhodium(II)-catalyzed tandem process of triazoles and salicylaldehydes, leading to the formation of oxa-bridged 2,5-epoxy-1,4-benzoxazepines. This reactivity can be a cornerstone in the synthesis of complex molecular structures, highlighting the compound's role in advanced synthetic chemistry (Meng et al., 2016).

Molecular Interaction and Assembly

  • The compound's derivatives have been studied for their crystal structures and intermolecular interactions. For instance, nimesulidetriazole derivatives, which share structural similarities, demonstrate intricate molecular packing and interaction patterns in their crystal forms. Such studies are pivotal for understanding the material properties and could be relevant for designing materials with specific molecular architectures (Dey et al., 2015).

Process Development for Related Compounds

  • The process development and scale-up for the synthesis of compounds containing the benzoxazepine core, similar to the compound , have been reported. These insights are valuable for the industrial synthesis and application of such compounds, particularly in the pharmaceutical field where benzoxazepine structures are common (Naganathan et al., 2015).

properties

IUPAC Name

1-(3-methylphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-3-2-4-13(9-12)11-24(21,22)19-14-5-6-16-15(10-14)17(20)18-7-8-23-16/h2-6,9-10,19H,7-8,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPATIPYHPVWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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